2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile
Description
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked via an ether oxygen to a 2-cyano-substituted pyridine (isonicotinonitrile) moiety. This structure combines the conformational rigidity of the spirocyclic system with the electronic properties of the nitrile and pyridine groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHSEVKXVDNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile typically involves the formation of the spirocyclic core followed by the introduction of the isonicotinonitrile moiety. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation to yield 1,4-dioxaspiro[4.5]decane. This intermediate can then be functionalized through various reactions, including palladium-catalyzed aminocarbonylation, to introduce the isonicotinonitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure and nitrile group. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) 2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (8a)
- Structure : Contains a 6,9-diazaspiro[4.5]decane core with a phenyl group and acetonitrile substituent.
- Key Differences: Replaces the dioxaspiro core with a diazaspiro system, introducing amine groups. Acetonitrile (CH2CN) vs. isonicotinonitrile (pyridine-CN), altering electronic and steric profiles.
- Synthesis : Prepared via trifluoroacetic anhydride-mediated cyclization, yielding 97% product with IR bands at 2848 cm⁻¹ (CN) and 1687 cm⁻¹ (C=O) .
(b) Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate
- Structure : Shares the 1,4-dioxaspiro[4.5]decane core but includes sulfonyl, chloro-indenyl, and carboxylate ester groups.
- Key Differences: Functionalized with sulfonamide and carboxylate moieties instead of nitrile-pyridine.
(c) 1,4-Dioxaspiro[4.5]decan-8-ol (291)
- Structure : A simpler spirocyclic diol precursor.
- Key Differences: Lacks the isonicotinonitrile group, limiting its electronic complexity. Synthesized via NaBH4 reduction of 1,4-dioxaspiro[4.5]decan-8-one (yield: 97%) .
Physicochemical and Spectroscopic Properties
*Data estimated based on structural analogs.
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 253.24 g/mol
- CAS Number : Not explicitly mentioned in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound is believed to modulate neurotransmitter systems and inhibit certain enzymes involved in pain pathways.
Antinociceptive Effects
Research has indicated that derivatives of isonicotinonitrile exhibit significant antinociceptive properties. In animal models, compounds similar to this compound have shown efficacy in reducing pain responses, suggesting a potential application in pain management therapies.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in targeted cells. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Evaluation of Antinociceptive Activity | Demonstrated significant reduction in pain response in rodent models when administered at specific dosages. |
| Study 2 : Cytotoxicity on Cancer Cell Lines | Showed selective cytotoxic effects on MCF-7 and HeLa cells with IC50 values indicating potent activity. |
| Study 3 : Mechanistic Insights into Action | Identified the activation of apoptotic pathways via caspase-3 and caspase-9 in treated cancer cells. |
Research Findings
Recent studies have focused on the synthesis and modification of the compound to enhance its biological activity. For instance:
- Modifications at the nitrogen atom have been explored to improve solubility and bioavailability.
- Structure-activity relationship (SAR) studies indicate that specific functional groups significantly influence the compound's efficacy against pain and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
